3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide
Overview
Description
Synthesis Analysis
The synthesis of related thiophene derivatives involves initial reactions with different organic reagents. For instance, the synthesis of compounds in the first paper was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various reagents . Similarly, the indazole derivatives discussed in the other papers were synthesized by condensation reactions involving isocyanato compounds and 4-morpholino-1H-indazol-3-amine, which itself was prepared from 2,6-difluorobenzonitrile through amination with morpholine followed by cyclisation with hydrazine hydrate .
Molecular Structure Analysis
The crystal structures of the synthesized compounds were determined and reported in the papers. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was found to belong to the monoclinic system with specific lattice parameters . These structural analyses are crucial for understanding the molecular interactions and potential binding mechanisms of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are primarily condensation reactions, which are common in the formation of amide bonds. The reactions are carefully designed to introduce various functional groups that confer the desired biological activities to the final compounds. The papers do not provide detailed reaction mechanisms, but the synthesis pathways suggest a stepwise approach to constructing the complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural data and elemental analysis. The spectral data, including IR, 1H NMR, and MS, support the confirmation of the synthesized compounds' structures. The determination of LD50 values indicates the acute toxicity levels of the compounds, which is essential for assessing their safety profiles . The distinct inhibition of cancer cell proliferation by some of the compounds suggests that they possess specific chemical properties that allow them to interact effectively with biological targets .
Scientific Research Applications
Synthesis and Structural Analysis
The compound has been utilized in synthesizing various derivatives with potential biological activities. For instance, Lu et al. (2017) and Ji et al. (2018) have synthesized similar compounds, focusing on their crystal structures, which is crucial for understanding their interaction with biological targets. These studies provide a basis for the development of compounds with specific biological functions (Lu et al., 2017); (Ji et al., 2018).
Anticancer Potential
The compound exhibits distinct inhibitory effects on the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. The synthesis and evaluation of its derivatives have shown promising results in this regard, highlighting the importance of structural modifications to enhance its anticancer properties (Lu et al., 2017); (Ji et al., 2018).
Antibacterial and Antifungal Activities
Several studies have explored the antibacterial and antifungal properties of this compound and its derivatives. The synthesized compounds have been tested against various Gram-positive and Gram-negative bacteria, showing significant potential in the development of new antibiotic and antibacterial drugs (Ahmed, 2007); (Arora et al., 2012).
Heterocyclic Synthesis Applications
The compound is also involved in the synthesis of heterocyclic compounds, which are key structures in many pharmaceuticals. This application is crucial for creating a variety of therapeutic agents, including those with antimicrobial activity (Zaki et al., 2020); (Obrecht & Heimgartner, 1987).
Safety And Hazards
This compound is not intended for human or veterinary use1. It’s important to handle it with appropriate safety measures. For more detailed safety and hazard information, please refer to the material safety data sheet (MSDS) provided by the supplier.
Future Directions
The future directions of research involving this compound could be diverse, depending on the field of study. Unfortunately, I couldn’t find specific information on future directions in the available resources. However, given the compound’s molecular structure, it could be of interest in various areas of chemical and pharmaceutical research.
Please note that this analysis is based on the information available from the web search results and may not be comprehensive. For more detailed and specific information, please refer to scientific literature or databases.
properties
IUPAC Name |
3-(carbamoylamino)-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c18-16(22)15-13(20-17(19)23)9-14(25-15)12-3-1-11(2-4-12)10-21-5-7-24-8-6-21/h1-4,9H,5-8,10H2,(H2,18,22)(H3,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWJKFWTFZWXHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=C(C=C2)C3=CC(=C(S3)C(=O)N)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20433477 | |
Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide | |
CAS RN |
494772-86-0 | |
Record name | 3-[(Aminocarbonyl)amino]-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20433477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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